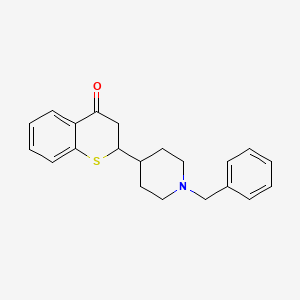

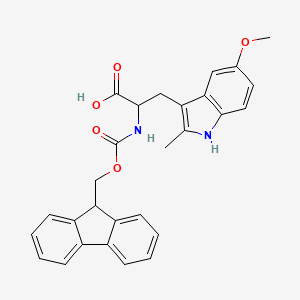

4-oxo-2-(1-benzylpiperidin-4-yl)thiochromanne

Vue d'ensemble

Description

Applications De Recherche Scientifique

WQ 1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry .

Chemistry

In chemistry, WQ 1 is used as a reference compound for studying sigma-1 receptor interactions. Its high affinity and selectivity make it an ideal candidate for investigating the binding properties and mechanisms of sigma-1 receptors.

Biology

In biological research, WQ 1 is employed to study the role of sigma-1 receptors in various physiological and pathological processes. It has been shown to selectively block binge eating without a general inhibition of food intake in animal models, highlighting its potential in understanding eating disorders .

Medicine

In the medical field, WQ 1 is being explored for its potential therapeutic applications. It has demonstrated the ability to decrease the proliferation of breast cancer cells and induce cell cycle arrest and apoptosis in multidrug-resistant cancer cells . Additionally, WQ 1 has been shown to reduce stress-induced food consumption in animal models, suggesting its potential use in treating stress-related disorders .

Industry

In the industrial sector, WQ 1 can be utilized in the development of new pharmaceuticals targeting sigma-1 receptors. Its high selectivity and potency make it a valuable lead compound for drug discovery and development.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de WQ 1 implique plusieurs étapes clésLes conditions de réaction impliquent généralement l'utilisation de solvants organiques tels que le diméthylsulfoxyde (DMSO) et l'éthanol, le produit final étant purifié à un degré de pureté élevé (≥98%) par chromatographie liquide haute performance (CLHP) .

Méthodes de production industrielle

Bien que les méthodes spécifiques de production industrielle de WQ 1 ne soient pas largement documentées, la synthèse du composé en laboratoire fournit une base pour une mise à l'échelle à la production industrielle. L'utilisation de réacteurs discontinus et de systèmes à flux continu peut être mise en œuvre pour produire WQ 1 à plus grande échelle, garantissant une qualité et un rendement constants.

Analyse Des Réactions Chimiques

Types de réactions

WQ 1 subit principalement des réactions de substitution en raison de la présence de groupes fonctionnels réactifs dans sa structure. Le noyau benzothiopyranique et le groupe pipéridinyle du composé le rendent sensible aux réactions de substitution nucléophile et électrophile.

Réactifs et conditions courants

Les réactifs courants utilisés dans les réactions impliquant WQ 1 comprennent les bases fortes telles que l'hydrure de sodium (NaH) et le tert-butylate de potassium (KOtBu), ainsi que les électrophiles comme les halogénoalcanes. Les réactions sont généralement effectuées dans des conditions anhydres pour éviter des réactions secondaires indésirables.

Principaux produits formés

Les principaux produits formés à partir des réactions impliquant WQ 1 dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, les réactions de substitution nucléophile peuvent conduire à la formation de divers dérivés substitués de WQ 1, qui peuvent être étudiés plus en détail pour leur activité biologique.

Applications de recherche scientifique

WQ 1 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie .

Chimie

En chimie, WQ 1 est utilisé comme composé de référence pour l'étude des interactions avec les récepteurs sigma-1. Sa forte affinité et sa sélectivité en font un candidat idéal pour l'investigation des propriétés de liaison et des mécanismes des récepteurs sigma-1.

Biologie

En recherche biologique, WQ 1 est utilisé pour étudier le rôle des récepteurs sigma-1 dans divers processus physiologiques et pathologiques. Il a été démontré qu'il bloquait sélectivement l'hyperphagie sans inhibition générale de l'apport alimentaire chez les modèles animaux, mettant en évidence son potentiel dans la compréhension des troubles de l'alimentation .

Médecine

Dans le domaine médical, WQ 1 est exploré pour ses applications thérapeutiques potentielles. Il a démontré la capacité de réduire la prolifération des cellules cancéreuses du sein et d'induire l'arrêt du cycle cellulaire et l'apoptose dans les cellules cancéreuses multirésistantes . De plus, WQ 1 a montré une réduction de la consommation alimentaire induite par le stress chez les modèles animaux, suggérant son utilisation potentielle dans le traitement des troubles liés au stress .

Industrie

Dans le secteur industriel, WQ 1 peut être utilisé dans le développement de nouveaux médicaments ciblant les récepteurs sigma-1. Sa forte sélectivité et sa puissance en font un précieux composé de départ pour la découverte et le développement de médicaments.

Mécanisme d'action

WQ 1 exerce ses effets en antagonisant les récepteurs sigma-1, qui sont impliqués dans divers processus cellulaires, y compris la modulation des canaux ioniques, la régulation de la libération des neurotransmetteurs et la survie cellulaire . En se liant aux récepteurs sigma-1, WQ 1 inhibe leur activité, conduisant à des effets en aval tels que la réduction de la prolifération cellulaire et l'augmentation de l'apoptose dans les cellules cancéreuses . Les cibles moléculaires et les voies impliquées dans ces effets comprennent le transporteur de dopamine et les récepteurs sigma-2, bien que WQ 1 montre une forte sélectivité pour les récepteurs sigma-1 .

Mécanisme D'action

WQ 1 exerts its effects by antagonizing sigma-1 receptors, which are involved in various cellular processes, including modulation of ion channels, regulation of neurotransmitter release, and cell survival . By binding to sigma-1 receptors, WQ 1 inhibits their activity, leading to downstream effects such as reduced cell proliferation and increased apoptosis in cancer cells . The molecular targets and pathways involved in these effects include the dopamine transporter and sigma-2 receptors, although WQ 1 shows a high selectivity for sigma-1 receptors .

Comparaison Avec Des Composés Similaires

WQ 1 est unique par sa forte affinité et sa sélectivité pour les récepteurs sigma-1 par rapport à d'autres composés similaires . Certains composés similaires incluent :

Spipethiane : Un autre antagoniste des récepteurs sigma-1 avec une sélectivité inférieure à celle de WQ 1.

BD1047 : Un antagoniste des récepteurs sigma-1 avec des propriétés de liaison différentes et une sélectivité inférieure.

NE-100 : Un antagoniste des récepteurs sigma-1 avec un spectre d'activité plus large, affectant à la fois les récepteurs sigma-1 et sigma-2.

La forte sélectivité et la puissance de WQ 1 en font un outil précieux pour l'étude des récepteurs sigma-1 et de leur rôle dans divers processus biologiques.

Propriétés

IUPAC Name |

2-(1-benzylpiperidin-4-yl)-2,3-dihydrothiochromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NOS/c23-19-14-21(24-20-9-5-4-8-18(19)20)17-10-12-22(13-11-17)15-16-6-2-1-3-7-16/h1-9,17,21H,10-15H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWMHOCDNGHEUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2CC(=O)C3=CC=CC=C3S2)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-Methyl-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390433.png)

![3-[2-Fluoro-5-(trifluoromethyl)phenyl]propionic acid](/img/structure/B1390444.png)